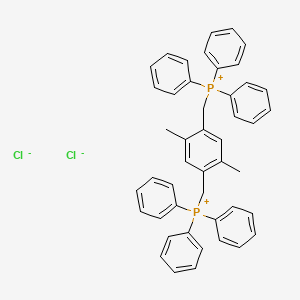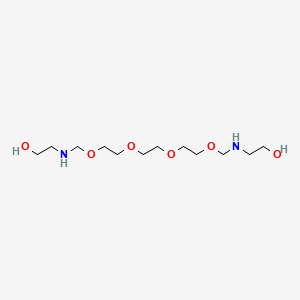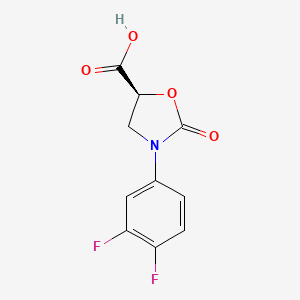
(5S)-3-(3,4-difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(3,4-Difluorophenyl)-2-oxooxazolidine-5-carboxylic acid is a chiral compound characterized by the presence of a difluorophenyl group, an oxazolidine ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3,4-Difluorophenyl)-2-oxooxazolidine-5-carboxylic acid typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step often involves the use of a difluorobenzene derivative, which can be introduced through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(3,4-Difluorophenyl)-2-oxooxazolidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazolidine ring to other ring systems or to reduce the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-3-(3,4-Difluorophenyl)-2-oxooxazolidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-(3,4-Difluorophenyl)-2-oxooxazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can interact with enzymes and receptors, potentially inhibiting or activating them. The oxazolidine ring may also play a role in the compound’s biological activity by stabilizing its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
®-3-(3,4-Difluorophenyl)-2-oxooxazolidine-5-carboxylic acid: The enantiomer of the compound, which may have different biological activity.
3-(3,4-Difluorophenyl)-2-oxooxazolidine-5-carboxylic acid: The racemic mixture of the compound.
3-(3,4-Difluorophenyl)-2-oxooxazolidine-5-carboxamide: A related compound with an amide group instead of a carboxylic acid.
Uniqueness
(S)-3-(3,4-Difluorophenyl)-2-oxooxazolidine-5-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the difluorophenyl group also imparts unique chemical properties, such as increased stability and reactivity.
Properties
CAS No. |
918543-52-9 |
|---|---|
Molecular Formula |
C10H7F2NO4 |
Molecular Weight |
243.16 g/mol |
IUPAC Name |
(5S)-3-(3,4-difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C10H7F2NO4/c11-6-2-1-5(3-7(6)12)13-4-8(9(14)15)17-10(13)16/h1-3,8H,4H2,(H,14,15)/t8-/m0/s1 |
InChI Key |
WYVISCPBAZYHRO-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](OC(=O)N1C2=CC(=C(C=C2)F)F)C(=O)O |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-](/img/structure/B12883914.png)
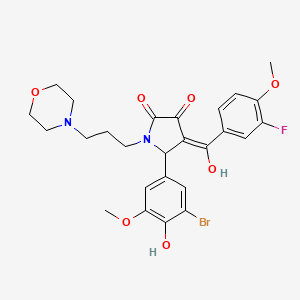
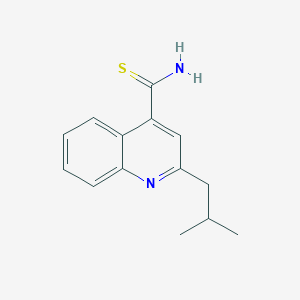
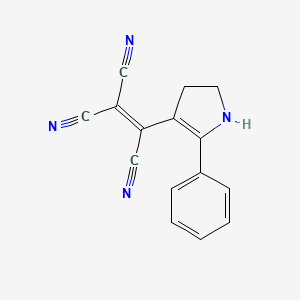
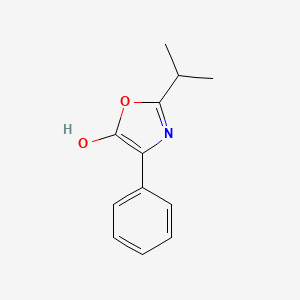


![2-(Carboxy(hydroxy)methyl)-5-fluorobenzo[d]oxazole](/img/structure/B12883934.png)
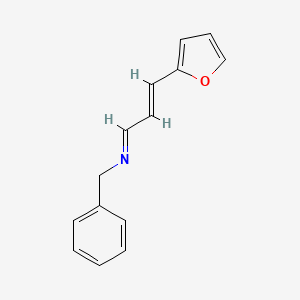
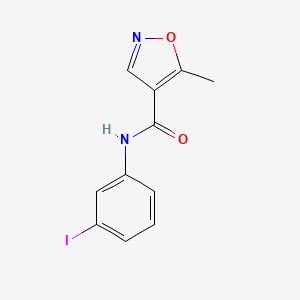
![6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one](/img/structure/B12883959.png)

